molecular formula C13H14O4 B7872117 (2,4-Dimethoxyphenyl)(furan-2-yl)methanol

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol

Cat. No.: B7872117
M. Wt: 234.25 g/mol
InChI Key: KSUGKRREPCFIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol is an organic compound with the molecular formula C13H14O4. It is characterized by the presence of a furan ring and a dimethoxyphenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(furan-2-yl)methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with furan-2-ylmethanol under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)(furan-2-yl)methanone: Similar structure but with a ketone group instead of a methanol moiety.

    (2,4-Dimethoxyphenyl)(furan-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2,4-Dimethoxyphenyl)(furan-2-yl)propane: Similar structure but with a propane group instead of methanol.

Uniqueness

(2,4-Dimethoxyphenyl)(furan-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methanol moiety allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-15-9-5-6-10(12(8-9)16-2)13(14)11-4-3-7-17-11/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUGKRREPCFIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=CO2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.